2-(4-CYCLOHEXYLPHENOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE
Overview
Description
2-(4-Cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 4-Cyclohexylphenol: This can be synthesized through the hydrogenation of 4-phenylphenol in the presence of a suitable catalyst.
Formation of 4-Cyclohexylphenoxyacetic Acid: This intermediate is prepared by reacting 4-cyclohexylphenol with chloroacetic acid under basic conditions.
Synthesis of the Oxazolo[4,5-b]pyridine Moiety: This involves the cyclization of appropriate precursors, such as 2-aminopyridine and glyoxal, under acidic conditions.
Coupling Reaction: The final step involves coupling the 4-cyclohexylphenoxyacetic acid with the oxazolo[4,5-b]pyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and cyclohexyl groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the oxazolo[4,5-b]pyridine moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
2-(4-Cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The oxazolo[4,5-b]pyridine moiety is known to interact with nucleic acids and proteins, potentially disrupting critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-d]pyrimidin-2-yl}phenyl)acetamide
- 2-(4-Cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[5,4-b]pyridine-2-yl}phenyl)acetamide
Uniqueness
What sets 2-(4-Cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-24(17-31-22-13-11-19(12-14-22)18-6-2-1-3-7-18)28-21-9-4-8-20(16-21)26-29-25-23(32-26)10-5-15-27-25/h4-5,8-16,18H,1-3,6-7,17H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APABIOATXROQGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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